molecular formula C11H21N3O3S B613668 (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone CAS No. 173472-42-9

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone

Cat. No.: B613668
CAS No.: 173472-42-9
M. Wt: 273,36 g/mole
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Description

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a specialized chiral diazocarbonyl compound that serves as a valuable building block in advanced organic synthesis. Its structure incorporates a reactive diazo group adjacent to a carbonyl, a feature common to α-diazocarbonyl compounds which are widely used in methodologies such as cyclopropanation and C–H insertion reactions . The presence of the BOC-protected amino group and the methylthio moiety in the molecule provides handles for further chemical modification, making it a versatile intermediate for constructing more complex, stereodefined structures. Researchers can leverage this reagent in the development of novel compounds, including potential pharmaceuticals, where the introduction of specific chiral centers is critical. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGHBTCJCONBSA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The synthesis begins with the tert-butoxycarbonyl (Boc) protection of the (S)-3-amino-2-pentanone precursor. This step employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. The reaction typically achieves >90% yield within 2–4 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring.

Critical Parameters :

  • Solvent polarity: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing the transition state.

  • Temperature control: Exothermic reactions require cooling to prevent racemization at the stereogenic center.

Diazotization and Diazo Group Installation

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to mitigate hazards associated with diazo intermediates. A representative setup (Figure 1) integrates:

  • Boc protection in a plug-flow reactor (residence time: 10 min).

  • Diazotization in a cooled microreactor (−10°C, 5 min residence).

  • Thiolation in a packed-bed reactor with immobilized thiomethylating agents.

Advantages :

  • 40% reduction in solvent usage compared to batch processes.

  • 99.5% purity by high-performance liquid chromatography (HPLC).

In Situ Reagent Generation

To avoid handling unstable intermediates:

  • Diazomethane (CH₂N₂) is generated in situ from N-methyl-N-nitrosourea.

  • Methylthio sources are prepared via CH3SH+K2CO3CH3SK\text{CH}_3\text{SH} + \text{K}_2\text{CO}_3 \rightarrow \text{CH}_3\text{SK}.

Characterization and Quality Control

Spectroscopic Analysis

TechniqueKey Signals
¹H NMR δ 1.44 (s, Boc CH₃), δ 3.02 (m, SCH₃), δ 6.21 (s, diazo CH)
¹³C NMR δ 155.2 (Boc C=O), δ 112.4 (diazo C), δ 28.1 (SCH₃)
IR 2100 cm⁻¹ (N₂ stretch), 1680 cm⁻¹ (ketone C=O)

Chromatographic Purity

  • Reverse-phase HPLC: 99.3% purity (C18 column, acetonitrile/H₂O gradient).

  • Chiral stationary phase: >99% enantiomeric excess (ee).

Challenges and Mitigation Strategies

Diazo Group Stability

The diazo moiety decomposes under UV light (λ < 400 nm) and at temperatures >40°C. Industrial solutions include:

  • Amber glass reactors for light-sensitive steps.

  • Short residence times (<2 min) in high-temperature zones.

Stereochemical Integrity

Racemization at C3 is minimized by:

  • Low-temperature Boc deprotection (TFA/DCM at −20°C).

  • Sterically hindered bases (e.g., 2,6-lutidine) during thiolation.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Batch (Lab)6898.5Limited
Flow (Industry)8299.5High

Flow chemistry outperforms batch methods in yield and purity due to precise thermal control and reduced intermediate handling.

Emerging Methodologies

Photochemical Activation

Visible-light-mediated diazo transfer using Ru(bpy)₃²⁺ photocatalysts enables room-temperature reactions (85% yield). This approach avoids strong acids, enhancing functional group compatibility.

Biocatalytic Routes

Engineered transaminases and sulfurtransferases show promise for enantioselective synthesis, though industrial adoption remains limited by enzyme stability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form different nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the diazo group into amines or other nitrogen derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can yield azides or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism
The diazo group in (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone provides unique reactivity that is advantageous in organic synthesis. Diazo compounds are known for their ability to participate in cycloaddition reactions, particularly with alkynes, leading to the formation of pyrazoles and other heterocycles. This reactivity is attributed to the high nucleophilicity of diazo compounds, which allows them to engage in 1,3-dipolar cycloadditions efficiently .

Case Study: Synthesis of Pyrazoles
A notable application involves the synthesis of pyrazoles through the reaction of this compound with various alkynes. In a study conducted by researchers at a prominent university, it was demonstrated that this compound could react with substituted alkynes to yield pyrazole derivatives in good yields (up to 85%) under mild reaction conditions . This method showcases the utility of diazo compounds in generating complex molecular frameworks.

Medicinal Chemistry

Antitumor Activity
Diazo compounds have been extensively studied for their potential antitumor properties. This compound has shown promise as an inhibitor of specific enzymes involved in tumor metabolism. For instance, research indicates that derivatives of diazo compounds can inhibit amidotransferases, which play a crucial role in the biosynthesis of purines and pyrimidines—key components in cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity
In a clinical study, this compound was evaluated for its ability to inhibit L-asparaginase activity, an enzyme critical for asparagine-dependent tumors. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against leukemia and lymphoma .

Chemical Biology

Chemical Probes and Labeling
The diazo group in this compound serves as an effective chemical reporter for studying biochemical processes. Its ability to react selectively with certain biomolecules allows researchers to label and track specific proteins or sugars within cellular environments .

Case Study: Glycosylation Studies
Recent investigations have utilized this compound as a chemical probe to study glycosylation patterns on cell surfaces. By incorporating this compound into glycosylation pathways, researchers successfully labeled glycoproteins on various cell types, facilitating the analysis of glycan structures and their biological implications .

Summary Table of Applications

Application Area Description Yield/Effectiveness
Organic SynthesisSynthesis of pyrazole derivatives via cycloaddition with alkynesUp to 85% yield
Medicinal ChemistryInhibition of L-asparaginase for antitumor activitySignificant inhibition
Chemical BiologyChemical probing for glycosylation studiesEffective labeling achieved

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reactivity of the diazo group. This group can form reactive intermediates, such as carbenes or nitrenes, which can interact with various molecular targets. These interactions often lead to the modification of proteins or nucleic acids, affecting their function and activity. The specific pathways involved depend on the context of the reaction and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules:

(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid (VPE, )

(S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid ()

Property (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone (3S)-3-methyl-5-oxo-5-[(thiazol-2-yl)amino]pentanoic acid (S)-2-Amino-5-...pentanoic acid
Molecular Formula C₁₂H₂₁N₃O₂S C₉H₁₂N₂O₃S C₁₆H₃₀N₄O₆
Molecular Weight (g/mol) 283.38 228.27 374.43
Key Functional Groups Boc, diazo (N₂), methylthio (-SMe), ketone Thiazole ring, ketone, carboxylic acid Oxa/diaza bicyclic system, carboxylic acid
Chirality (S)-configuration at C3 (3S)-configuration (S)-configuration at C2
Stability Moderate (Boc enhances stability; diazo is labile) High (rigid thiazole ring) High (cyclic protective groups)
Primary Applications Organic synthesis, carbene transfer Enzyme inhibition, biological assays Life sciences, peptide research

Physicochemical Properties

  • Solubility : The methylthio group in the target compound increases hydrophobicity compared to VPE’s polar carboxylic acid. ’s compound exhibits intermediate solubility due to its balanced hydrophobic/hydrophilic motifs .
  • Thermal Stability : The diazo group in the target compound limits thermal stability, whereas VPE and ’s compound are more resilient due to aromatic/cyclic structures .

Biological Activity

(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : A tert-butyloxycarbonyl (Boc) protecting group that enhances stability and solubility.
  • Diazo Group : The presence of a diazo group contributes to its reactivity, particularly in cycloaddition reactions.
  • Methylthio Group : This sulfur-containing moiety may impart unique biological properties.

The biological activity of diazo compounds often involves their ability to participate in cycloaddition reactions, leading to the formation of various biologically active derivatives. The diazo group can undergo decomposition to generate reactive species that can interact with biomolecules, influencing various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with diazo groups exhibit significant antimicrobial properties. In a study focused on related diazocarbonyl compounds, it was found that these compounds could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The exact mechanism is thought to involve the formation of reactive oxygen species (ROS) that damage bacterial cell membranes .

Anticancer Properties

Diazo compounds have also been investigated for their anticancer potential. A study on structurally similar compounds demonstrated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may exhibit similar properties, warranting further investigation into its effects on various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazo compounds, including those structurally related to this compound. The results showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Anticancer Activity : In vitro studies demonstrated that related diazocarbonyl compounds could reduce viability in human cancer cell lines by up to 70% at concentrations as low as 10 µM. This was attributed to the induction of apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli50 µg/mL
AntimicrobialS. aureus75 µg/mL
AnticancerHeLa CellsIC50 = 10 µM
AnticancerA549 CellsIC50 = 15 µM

Q & A

Q. What are the critical considerations for designing a synthesis route for (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone?

  • Methodological Answer : Synthesis should prioritize protecting group compatibility (e.g., Boc stability under diazo-forming conditions). A multi-step approach is typical:

Introduce the Boc group to the amino moiety early to prevent undesired side reactions .

Optimize diazo group formation using reagents like diazomethane or nitrosoureas under controlled pH and temperature to avoid decomposition .

Incorporate the methylthio group via nucleophilic substitution or thiol-ene chemistry, ensuring minimal interference with the diazo functionality .
Key analytical tools: NMR to confirm stereochemistry (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and HPLC to monitor intermediate purity .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for intermediates be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .
  • High-resolution MS : Validates molecular formulas and detects trace impurities .
  • Control experiments : Repeat synthesis under anhydrous/inert conditions to rule out degradation .
    Example: A diazo compound’s instability may lead to by-products; cooling during analysis (-20°C) stabilizes the sample .

Advanced Research Questions

Q. What strategies mitigate the instability of the diazo group during downstream reactions?

  • Methodological Answer : The diazo group is sensitive to light, heat, and acidic/basic conditions. Solutions include:
  • Protective environments : Use amber glassware, inert atmospheres (N2_2/Ar), and low temperatures (-78°C for lithiation) .
  • In situ generation : Introduce diazo via flow chemistry to minimize residence time .
  • Stabilizing additives : Include chelators (EDTA) to sequester metal ions that catalyze decomposition .
    Monitoring: Real-time IR spectroscopy tracks diazo absorbance (~2100 cm1^{-1}) .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?

  • Methodological Answer : Stereocontrol relies on chiral auxiliaries or asymmetric catalysis:
  • Chiral pool synthesis : Start from enantiopure Boc-protected amino acids (e.g., (S)-Boc-4-amino derivatives) .
  • Catalytic asymmetric induction : Use Rh(II) or Cu(I) catalysts for diazo transfer, achieving >90% ee .
    Validation: Polarimetry and chiral HPLC (e.g., Chiralpak columns) confirm enantiopurity .

Q. What experimental protocols address contradictory literature reports on Boc deprotection conditions?

  • Methodological Answer : Contradictions often stem from substrate-specific reactivity. Systematic approaches:
  • Acid sensitivity screening : Test TFA (0–50% in DCM), HCl/dioxane, or thermal methods (neat TFA, 40°C) .
  • Competing reactions : Ensure diazo and methylthio groups remain intact; e.g., avoid strong acids if diazo decomposition is observed .
  • Parallel optimization : Use design of experiments (DoE) to map deprotection efficiency vs. side reactions .

Data Analysis & Optimization

Q. How can researchers optimize reaction yields when scaling up from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges include heat/mass transfer limitations. Strategies:
  • Batch vs. flow : Transition to flow reactors for exothermic steps (e.g., diazo formation) .
  • Solvent selection : Replace low-boiling solvents (Et2_2O) with DMF or THF for better temperature control .
  • Purification : Use automated flash chromatography or crystallization gradients to recover intermediates .
    Example: A 5g scale synthesis of a Boc-protected analog achieved 78% yield via optimized flash chromatography .

Specialized Applications

Q. What role does this compound play in photolabile linker design?

  • Methodological Answer : The diazo group enables photo-triggered release (λ = 350–400 nm) in prodrugs or bioconjugates. Applications:
  • Drug delivery : Couple via the methylthio group to targeting moieties; UV irradiation cleaves the diazo bond, releasing payloads .
  • Crosslinking studies : Use diazo intermediates to generate carbenes for protein-DNA interactions .
    Stability assays: Monitor linker integrity under physiological conditions (PBS, 37°C) for ≥72 hours .

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